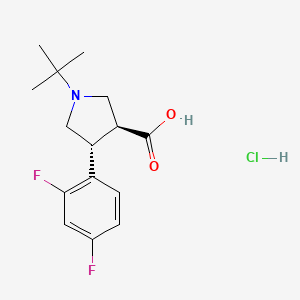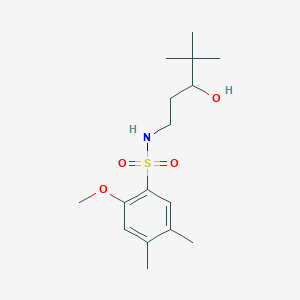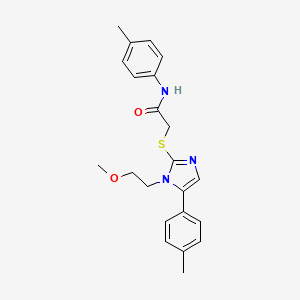
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F6N2O3S and its molecular weight is 414.32. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Ligand Synthesis
One application area of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives is in catalysis. For instance, these compounds have been used in the base-free transfer hydrogenation of ketones, where they serve as ligands for air-stable complexes in catalytic reactions. These reactions are noted for their efficiency, even under air exposure and without the need for dried and degassed substrates, highlighting the robustness of the sulfonamide derivatives in catalytic processes (Ruff et al., 2016).
Antimicrobial Applications
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have demonstrated significant antimicrobial activity. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This suggests potential for these compounds in the development of new antimicrobial agents (Ijuomah et al., 2022).
Photophysicochemical Properties
In the realm of photophysicochemical research, derivatives of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide have been explored for their unique properties. For example, studies involving zinc(II) phthalocyanine derivatives of these sulfonamides have revealed interesting spectroscopic, photophysical, and photochemical characteristics, with implications for photocatalytic applications (Öncül et al., 2021).
Structural Analysis
Detailed structural analysis of sulfonamide derivatives, including those similar to N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide, has been conducted to understand their molecular and supramolecular structures. Such studies contribute to the understanding of how these compounds interact at the molecular level, which is crucial for their potential applications in various fields (Jacobs et al., 2013).
Anticancer Potential
Research has also been conducted to explore the anticancer potential of derivatives of N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide. These studies aim to understand how these compounds can be used in the development of novel anticancer drugs, showcasing their potential in the field of medicinal chemistry (Ghorab et al., 2014).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O3S/c16-14(17,18)10-23(9-11-3-1-2-8-22-11)27(24,25)13-6-4-12(5-7-13)26-15(19,20)21/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYAVOFQKFCNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)
![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)
![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)


![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)
![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)
